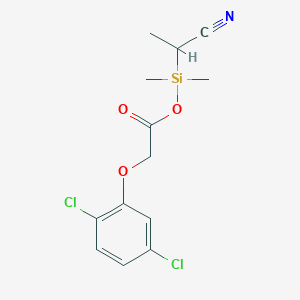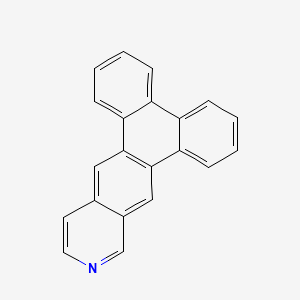
Phenanthro(9,10-g)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthro(9,10-g)isoquinoline is a heterocyclic aromatic compound with the molecular formula C21H13N It is a polycyclic compound that consists of a phenanthrene moiety fused with an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenanthro(9,10-g)isoquinoline can be synthesized through several methods. One common approach involves the reductive alkylation of triphenylene-2-carbaldehyde with aminoacetaldehyde dimethyl acetal in the presence of sodium cyanoborohydride. The resulting intermediate undergoes cyclization using polyphosphoric acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenanthro(9,10-g)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds.
Scientific Research Applications
Phenanthro(9,10-g)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Phenanthro(9,10-g)isoquinoline can be compared with other similar compounds, such as:
2-Azaanthracene: An aza analog of anthracene with applications in medicinal chemistry and materials science.
Phenanthridine: A compound with a similar structure, used in the synthesis of dyes and as a ligand in coordination chemistry.
This compound is unique due to its specific fusion of phenanthrene and isoquinoline rings, which imparts distinct chemical and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields. Further research into its properties and applications will continue to uncover new uses and benefits of this intriguing compound.
Properties
| 110520-17-7 | |
Molecular Formula |
C21H13N |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
phenanthro[9,10-g]isoquinoline |
InChI |
InChI=1S/C21H13N/c1-3-7-18-16(5-1)17-6-2-4-8-19(17)21-12-15-13-22-10-9-14(15)11-20(18)21/h1-13H |
InChI Key |
SOXFSTWNHNPRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CN=CC5=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
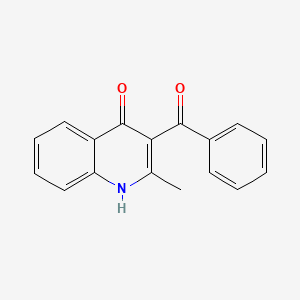
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/no-structure.png)
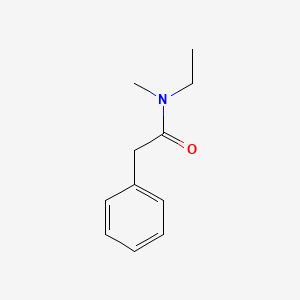
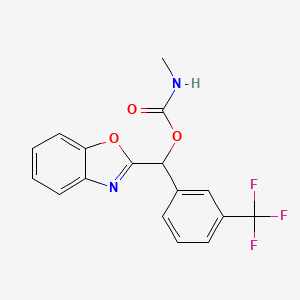

![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
